5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with methyl and methylbenzylthio substituents. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the thio group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylbenzylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals, contributing to advancements in these sectors.
Mechanism of Action
The mechanism of action of 5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects. Additionally, its antiviral activity may be attributed to its ability to interfere with viral replication processes.
Comparison with Similar Compounds
5,7-DIMETHYL-2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other similar compounds, such as:
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound lacks the methylbenzylthio substituent and may exhibit different biological activities.
2-benzylthio-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar to the target compound but with a benzylthio group instead of a methylbenzylthio group, which can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5,7-dimethyl-2-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4S/c1-10-6-4-5-7-13(10)9-20-15-17-14-16-11(2)8-12(3)19(14)18-15/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFRYCGVTVNFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=CC(=NC3=N2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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